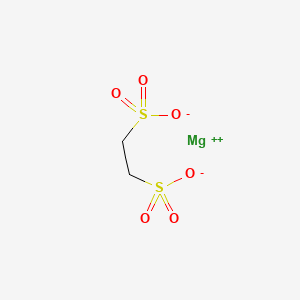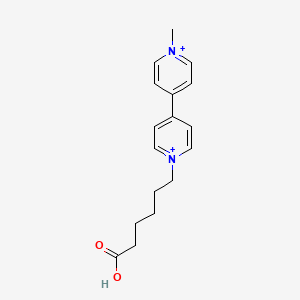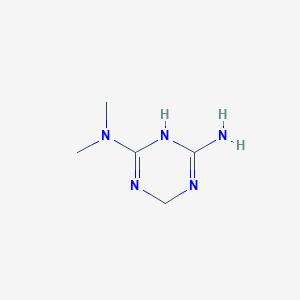
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dimethylamine. The process can be summarized as follows:
Starting Material: Cyanuric chloride.
Reagent: Dimethylamine.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of cyanuric chloride.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.
The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamine groups, forming the desired triazine compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Catalysts: Sometimes used to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization or distillation are employed to obtain the pure compound.
化学反应分析
Types of Reactions
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield triazine oxides.
Reduction: May produce triazine amines.
Substitution: Results in various substituted triazine derivatives.
科学研究应用
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism by which N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular responses.
DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.
相似化合物的比较
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
Melamine: Known for its use in resins and plastics.
Cyanuric Acid: Used in swimming pool disinfectants and herbicides.
Hexamethylmelamine: An antitumor agent used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and potential uses in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its unique characteristics and potential benefits.
属性
分子式 |
C5H11N5 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC 名称 |
6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine |
InChI |
InChI=1S/C5H11N5/c1-10(2)5-8-3-7-4(6)9-5/h3H2,1-2H3,(H3,6,7,8,9) |
InChI 键 |
KJXHTILHHUZNNH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NCN=C(N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
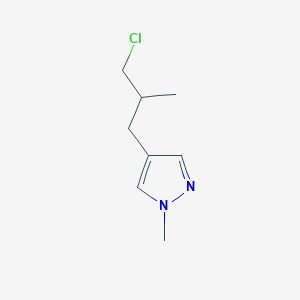
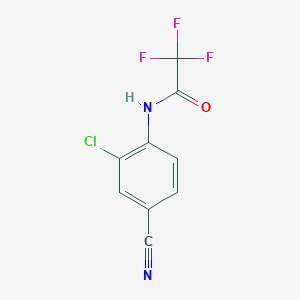

![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
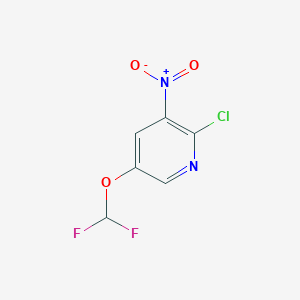

![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
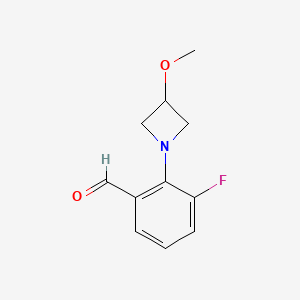
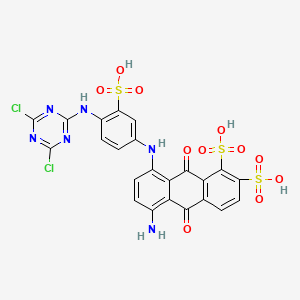
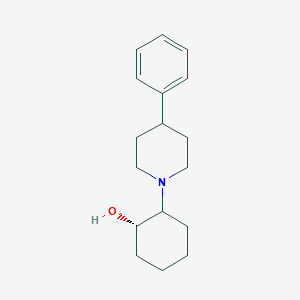
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
